Thiophene, 2-chloro-5-(phenylthio)- Thiophene, 2-chloro-5-(phenylthio)-
Brand Name: Vulcanchem
CAS No.: 58042-61-8
VCID: VC19570962
InChI: InChI=1S/C10H7ClS2/c11-9-6-7-10(13-9)12-8-4-2-1-3-5-8/h1-7H
SMILES:
Molecular Formula: C10H7ClS2
Molecular Weight: 226.7 g/mol

Thiophene, 2-chloro-5-(phenylthio)-

CAS No.: 58042-61-8

VCID: VC19570962

Molecular Formula: C10H7ClS2

Molecular Weight: 226.7 g/mol

* For research use only. Not for human or veterinary use.

Thiophene, 2-chloro-5-(phenylthio)- - 58042-61-8

Description

Thiophene, 2-chloro-5-(phenylthio)- is a heterocyclic organic compound belonging to the thiophene family. It features a five-membered ring containing one sulfur atom, with a chlorine atom at the second position and a phenylthio group at the fifth position. This compound is notable for its applications in organic synthesis and material science, particularly due to its unique chemical reactivity influenced by the presence of both chlorine and phenylthio groups.

Synthesis Methods

The synthesis of Thiophene, 2-chloro-5-(phenylthio)- involves careful control of reaction conditions such as temperature, solvent choice, and reaction time. Common solvents used include dichloromethane or acetonitrile, which enhance the solubility of reactants and products.

Chemical Reactivity and Applications

This compound can undergo various chemical reactions influenced by factors like solvent polarity, temperature, and the presence of catalysts. Its potential applications span medicinal chemistry, particularly in drug design targeting specific biological pathways, due to the sulfur atom's role in molecular interactions.

Research Findings and Applications

Thiophene derivatives, including Thiophene, 2-chloro-5-(phenylthio)-, are studied for their stability and reactivity profiles under different conditions. This research aids in understanding their suitability for various scientific applications across fields like organic synthesis and material science.

CAS No. 58042-61-8
Product Name Thiophene, 2-chloro-5-(phenylthio)-
Molecular Formula C10H7ClS2
Molecular Weight 226.7 g/mol
IUPAC Name 2-chloro-5-phenylsulfanylthiophene
Standard InChI InChI=1S/C10H7ClS2/c11-9-6-7-10(13-9)12-8-4-2-1-3-5-8/h1-7H
Standard InChIKey TXFWYVVOLFOSIB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)SC2=CC=C(S2)Cl
PubChem Compound 12249586
Last Modified Aug 11 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator